molecular formula C7H17ClN2O2S B1382840 N,N-dimethylpiperidine-3-sulfonamide hydrochloride CAS No. 1803599-47-4

N,N-dimethylpiperidine-3-sulfonamide hydrochloride

Cat. No. B1382840
M. Wt: 228.74 g/mol
InChI Key: RQDGBDIPDMQHEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • InChI Code : 1S/C7H16N2O2S.ClH/c1-9(2)12(10,11)7-4-3-5-8-6-7;/h7-8H,3-6H2,1-2H3;1H

Physical And Chemical Properties Analysis

  • Country of Origin : China

Scientific Research Applications

Chromatographic Properties

N,N-Dimethylpiperidine-3-sulfonamide hydrochloride derivatives have been studied for their chromatographic properties. Vandenheuvel and Gruber (1975) found that N-dimethylaminomethylene derivatives react readily with primary sulfonamides, forming compounds with excellent gas-liquid chromatographic properties, convenient for biological studies such as the determination of sulfonamides in ovine blood (Vandenheuvel & Gruber, 1975).

Antitumor Activity

Sulfonamide-focused libraries, including derivatives of N,N-dimethylpiperidine-3-sulfonamide hydrochloride, have been evaluated for their antitumor effects. Owa et al. (2002) reported that such compounds showed potent cell cycle inhibition properties and progressed to clinical trials as antimitotic agents and antiproliferative agents in various cancer cell lines (Owa et al., 2002).

Synthesis and Characterization for Medical Applications

Yeşildağ et al. (2014) explored the synthesis of acridine sulfonamide compounds, including N,N-dimethylpiperidine-3-sulfonamide hydrochloride derivatives, which were synthesized using a green solvent. These compounds showed inhibitory effects on human carbonic anhydrase isoenzymes, suggesting potential medical applications (Yeşildağ et al., 2014).

Green Chemistry and Clinical Diagnostics

Natrajan and Wen (2013) discussed the synthesis of chemiluminescent N-sulfopropyl acridinium esters in ionic liquids as a safer alternative to traditional methods. These compounds, derived from N,N-dimethylpiperidine-3-sulfonamide hydrochloride, are used in automated immunoassays for clinical diagnostics (Natrajan & Wen, 2013).

Neuroprotective Effects

Lu and Mattson (2001) investigated the neuroprotective effects of dimethyl sulfoxide, a solvent for compounds like N,N-dimethylpiperidine-3-sulfonamide hydrochloride, on hippocampal neurons. They found that it can suppress glutamate responses and protect against excitotoxic neuron death (Lu & Mattson, 2001).

Safety And Hazards

  • Safety Data Sheet : Link

properties

IUPAC Name

N,N-dimethylpiperidine-3-sulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2S.ClH/c1-9(2)12(10,11)7-4-3-5-8-6-7;/h7-8H,3-6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQDGBDIPDMQHEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1CCCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethylpiperidine-3-sulfonamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N,N-dimethylpiperidine-3-sulfonamide hydrochloride
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N,N-dimethylpiperidine-3-sulfonamide hydrochloride
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N,N-dimethylpiperidine-3-sulfonamide hydrochloride
Reactant of Route 4
N,N-dimethylpiperidine-3-sulfonamide hydrochloride
Reactant of Route 5
N,N-dimethylpiperidine-3-sulfonamide hydrochloride
Reactant of Route 6
N,N-dimethylpiperidine-3-sulfonamide hydrochloride

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